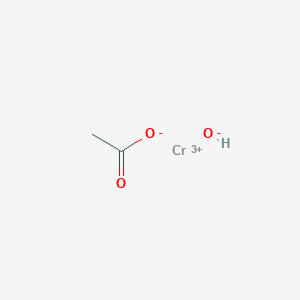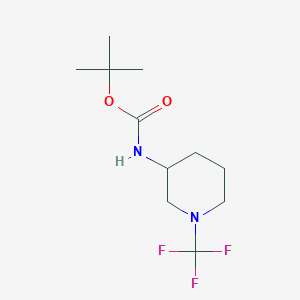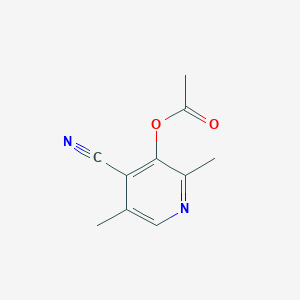
5-(3-Methoxyphenyl)-3-methyl-5-phenyl-1-(trimethylsilyl)-2,4-imidazolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Methoxyphenyl)-3-methyl-5-phenyl-1-(trimethylsilyl)-2,4-imidazolidinedione is a complex organic compound belonging to the class of imidazolidinediones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methoxyphenyl)-3-methyl-5-phenyl-1-(trimethylsilyl)-2,4-imidazolidinedione typically involves the reaction of 3-methoxybenzaldehyde, phenylacetic acid, and trimethylsilyl chloride under specific conditions. The reaction is catalyzed by a Lewis acid such as titanium tetrachloride (TiCl4) and proceeds through a series of steps including condensation, cyclization, and silylation. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and solvent choice. Continuous flow reactors and microwave-assisted synthesis are often employed to enhance the efficiency and yield of the reaction. The use of automated systems and real-time monitoring can further improve the reproducibility and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
5-(3-Methoxyphenyl)-3-methyl-5-phenyl-1-(trimethylsilyl)-2,4-imidazolidinedione undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding imidazolidinedione derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the trimethylsilyl group, leading to the formation of different substituted imidazolidinediones.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Trimethylsilyl chloride (TMSCl), various nucleophiles
Major Products Formed
The major products formed from these reactions include various substituted imidazolidinediones, which can be further functionalized for specific applications.
Scientific Research Applications
5-(3-Methoxyphenyl)-3-methyl-5-phenyl-1-(trimethylsilyl)-2,4-imidazolidinedione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(3-Methoxyphenyl)-3-methyl-5-phenyl-1-(trimethylsilyl)-2,4-imidazolidinedione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-(3-Methoxyphenyl)-3-methyl-5-phenyl-2,4-imidazolidinedione: Lacks the trimethylsilyl group, which can affect its reactivity and properties.
5-Phenyl-3-methyl-2,4-imidazolidinedione: Lacks both the methoxyphenyl and trimethylsilyl groups, resulting in different chemical behavior and applications.
3-Methyl-5-phenyl-2,4-imidazolidinedione:
Uniqueness
The presence of the trimethylsilyl group in 5-(3-Methoxyphenyl)-3-methyl-5-phenyl-1-(trimethylsilyl)-2,4-imidazolidinedione imparts unique chemical properties such as increased lipophilicity and stability. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
57326-22-4 |
|---|---|
Molecular Formula |
C20H24N2O3Si |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
5-(3-methoxyphenyl)-3-methyl-5-phenyl-1-trimethylsilylimidazolidine-2,4-dione |
InChI |
InChI=1S/C20H24N2O3Si/c1-21-18(23)20(15-10-7-6-8-11-15,22(19(21)24)26(3,4)5)16-12-9-13-17(14-16)25-2/h6-14H,1-5H3 |
InChI Key |
NVWFJEBDPPJICL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(N(C1=O)[Si](C)(C)C)(C2=CC=CC=C2)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[1-(3-Methoxypropyl)-4-methyl-1H-pyrrol-2-yl]pyridine](/img/structure/B13950792.png)

![(5-Chloro-2-methyl-1H-benzo[d]imidazol-1-yl)methanol](/img/structure/B13950796.png)
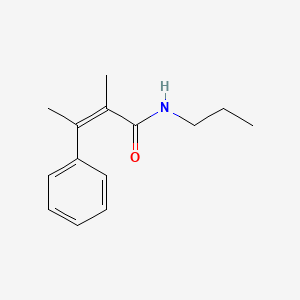
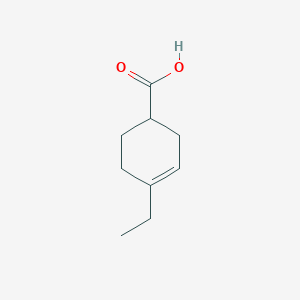
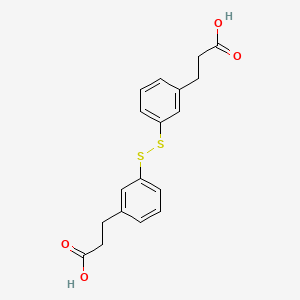
![tert-Butyl 4-isopropoxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B13950830.png)

